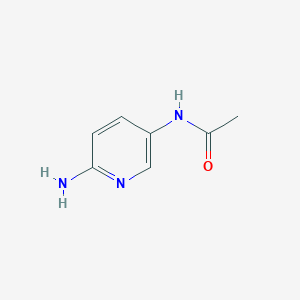

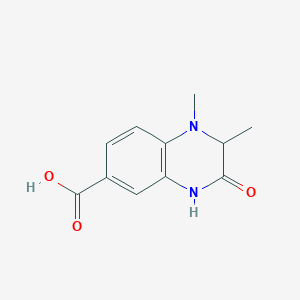

2,5,8-Trichloroquinoline

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimalarial and Antiviral Properties

- Synthesis and Antimalarial Activity: A novel series of hybrid 4-aminoquinolines-1,3,5-triazine, synthesized through aromatic nucleophilic displacement, demonstrated mild to moderate antimalarial activity against the chloroquine-sensitive RKL2 strain of Plasmodium falciparum. These findings suggest potential applications in developing new antimalarial drugs (Bhat et al., 2016) source.

Alzheimer's Disease Research

- Clioquinol for Alzheimer's Disease: Research on Clioquinol, a halogenated 8-hydroxyquinoline, has shifted towards its potential for treating neurodegenerative diseases like Alzheimer's. Its ability to bind copper and dissolve beta-amyloid plaques offers a promising avenue for therapeutic application (Mao & Schimmer, 2008) source.

- PBT2 Targeting Amyloid β: PBT2, a second-generation 8-OH quinoline, has been under development for targeting amyloid β in Alzheimer's disease. Initial trials indicated its potential to lower cerebrospinal fluid Aβ and improve cognition, underscoring its therapeutic promise (Villemagne et al., 2017) source.

Cancer Research

- Clioquinol and Cancer Therapy: Beyond its antimicrobial properties, Clioquinol exhibits preclinical efficacy in cancer treatment by inhibiting the proteasome function. This repurposing effort highlights its potential as a cancer therapeutic agent (Mao & Schimmer, 2008) source.

OLED Materials

- OLED Applications: Synthesis of soluble aluminium complex dyes based on 5-substituted-8-hydroxyquinoline derivatives for OLED applications demonstrated the potential of these compounds in enhancing the performance of OLED devices. These derivatives exhibit strong green luminescence and high fluorescence quantum yield, indicating their utility in the development of advanced OLED materials (Mishra et al., 2005) source.

Chemical Sensing

- Chemosensor for Cadmium: The synthesis of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrated selective response to Cd2+ ions over other metal ions, suggesting its application in detecting cadmium concentrations in waste effluents and food products (Prodi et al., 2001) source.

Propriétés

IUPAC Name |

2,5,8-trichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWFFKZWXRICFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,8-Trichloroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)

![(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1528653.png)

![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)